4-methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine
Description
4-Methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a piperazine ring at position 2. The piperazine moiety is further substituted with a 3-methylpyrazine group (Figure 1). This structural arrangement confers unique physicochemical properties, including moderate solubility in polar solvents and enhanced stability under physiological conditions.
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-3-methylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-11-13(16-6-5-15-11)19-7-9-20(10-8-19)14-17-4-3-12(18-14)21-2/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVBUEDGDHWTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be achieved via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine.
Methylpyrazine Attachment: The final step involves the coupling of the methylpyrazine moiety to the piperazine ring, which can be accomplished using Suzuki or Buchwald-Hartwig coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Coupling Reagents: Palladium catalysts for Suzuki or Buchwald-Hartwig couplings.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its activity against certain enzymes and receptors, indicating potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to regulatory regions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s biological and chemical properties are best understood through comparison with structurally related derivatives. Below is a detailed analysis of key analogs, supported by experimental data and research findings.
Structural Variations in Piperazine-Substituted Pyrimidines
Table 1: Key Structural Analogs and Their Properties
Biological Activity
4-Methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. The following outlines a common synthetic route:
- Formation of the Pyrimidine Ring : The pyrimidine core can be synthesized through condensation reactions involving appropriate precursors.
- Introduction of the Piperazine Moiety : The piperazine group is introduced via nucleophilic substitution reactions.
- Substitution with Methylpyrazine : The methylpyrazine moiety is then added to the piperazine nitrogen through further nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . The mechanism involves induction of apoptosis through activation of caspases and modulation of key signaling pathways such as NF-kB and p53 .
Data Table: Biological Activities
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.25 | Apoptosis induction via caspases |
| Anticancer | MDA-MB-231 | 0.5 | Modulation of NF-kB and p53 |
| Receptor Binding | Serotonin Receptors | N/A | Ligand-receptor interaction |
Case Studies
-
Case Study on Anticancer Properties :
A study evaluated the anticancer properties of a related compound, showing that it induced apoptosis in breast cancer cells by activating caspases 9, 8, and 3/7. This was accompanied by increased ROS production and modulation of autophagy markers such as beclin-1 . -
Receptor Interaction Studies :
Another investigation focused on the interaction of similar compounds with serotonin receptors, suggesting potential applications in treating psychiatric disorders due to their ability to act as ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
